molecular formula C21H23N3O5S B11142625 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B11142625
M. Wt: 429.5 g/mol
InChI Key: WUSRIWXIRGJUBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide typically involves multiple steps. The starting materials often include 4-hydroxy-6,7-dimethoxyquinazoline and 2-hydroxy-2-phenylethylamine. The key steps involve:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted quinazoline compounds .

Scientific Research Applications

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-hydroxy-2-phenylethyl)acetamide is unique due to its combination of a quinazoline core, sulfanyl group, and acetamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(2-hydroxy-2-phenylethyl)acetamide

InChI

InChI=1S/C21H23N3O5S/c1-28-17-8-14-15(9-18(17)29-2)23-19(24-21(14)27)11-30-12-20(26)22-10-16(25)13-6-4-3-5-7-13/h3-9,16,25H,10-12H2,1-2H3,(H,22,26)(H,23,24,27)

InChI Key

WUSRIWXIRGJUBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC(C3=CC=CC=C3)O)OC

Origin of Product

United States

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